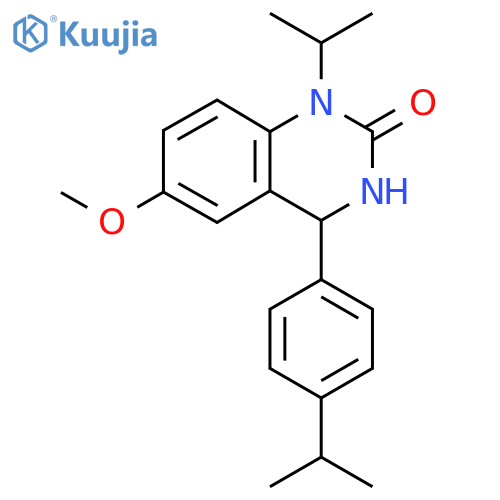

Cas no 37749-76-1 (1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one)

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one

- 6-methoxy-1-propan-2-yl-4-(4-propan-2-ylphenyl)-3,4-dihydroquinazolin-2-one

-

- InChIKey: URHZDUKPBVYUOJ-UHFFFAOYSA-N

- ほほえんだ: O=C1NC(C2C=CC(=CC=2)C(C)C)C2C=C(C=CC=2N1C(C)C)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 457

- トポロジー分子極性表面積: 41.6

- 疎水性パラメータ計算基準値(XlogP): 4.3

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-M0685-1g |

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one |

37749-76-1 | 1g |

$1650.0 | 2022-04-27 |

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-oneに関する追加情報

1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one: A Comprehensive Overview

The compound with CAS No 37749-76-1, known as 1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazolinone class, which is a well-known scaffold in drug discovery due to its diverse biological activities. The structure of this molecule is characterized by a quinazolinone core with specific substituents: an isopropyl group at position 1, a 4-isopropylphenyl group at position 4, and a methoxy group at position 6. These substituents play a crucial role in determining the compound's pharmacokinetic properties, bioavailability, and therapeutic potential.

Recent studies have highlighted the importance of quinazolinones as potential candidates for treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The 1-isopropyl substituent at position 1 contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes. Similarly, the 4-(4-isopropylphenyl) group at position 4 introduces steric hindrance and additional hydrophobicity, which can influence the compound's binding affinity to target proteins. The 6-methoxy group, on the other hand, introduces electronic effects that can modulate the molecule's reactivity and stability.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, research has shown that the compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By targeting CDKs, this compound can effectively arrest cancer cells in specific phases of the cell cycle, thereby preventing their proliferation.

In addition to its anticancer properties, this compound has also been investigated for its anti-inflammatory effects. Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions such as Alzheimer's disease. The 3,4-dihydroquinazolinone core of this molecule has been shown to possess potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines and reducing oxidative stress. Recent findings suggest that it may also modulate nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory signaling pathways.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The starting material is typically a quinazoline derivative, which undergoes various functional group transformations to introduce the desired substituents. For example, the introduction of the isopropyl groups requires careful alkylation or substitution reactions to ensure regioselectivity. Similarly, the installation of the methoxy group involves nucleophilic aromatic substitution or other directing strategies to achieve optimal substitution patterns.

One area of ongoing research focuses on optimizing the pharmacokinetic properties of this compound. Despite its promising biological activity, challenges remain in improving its bioavailability and reducing potential toxicity. To address these issues, researchers are exploring various strategies such as prodrug design and nanoparticle encapsulation. These approaches aim to enhance the compound's solubility in physiological fluids while minimizing off-target effects.

Another critical aspect of this research is understanding the molecular mechanisms underlying its biological activity. Computational modeling techniques have been employed to study the interactions between this compound and its target proteins at an atomic level. For instance, molecular docking studies have revealed that the quinazolinone core forms hydrogen bonds with key residues in the active site of CDKs and other target enzymes. These insights are invaluable for guiding further optimization efforts and rational drug design.

In conclusion, CAS No 37749-76-1 represents a significant advancement in medicinal chemistry with potential applications in treating various diseases. Its unique structure endows it with diverse biological activities that make it a valuable candidate for further preclinical and clinical development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential

37749-76-1 (1-Isopropyl-4-(4-isopropylphenyl)-6-methoxy-3,4-dihydroquinazolin-2(1H)-one) 関連製品

- 18260-69-0(6-Fluoro-5-methylpyrimidin-4-amine)

- 13005-11-3((1-Methylpyrrolidin-3-yl)methanamine)

- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)

- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)

- 1805075-17-5(Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)

- 883540-44-1(1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one)

- 2228960-47-0(5-(adamantan-1-yl)methyl-1,3-oxazol-2-amine)

- 1248915-22-1((6-methylpyridin-2-yl)methyl(prop-2-yn-1-yl)amine)

- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)

- 1323966-13-7(3-(4-Chloro-2-fluoro-3-methoxyphenyl)propionic acid)